Cyclohexanemethanol, 1-ethenyl-

Description

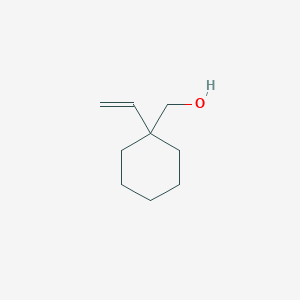

Cyclohexanemethanol, 1-ethenyl- (IUPAC name: 1-ethenylcyclohexanemethanol) is a cyclohexane derivative featuring a hydroxymethyl (-CH₂OH) group and an ethenyl (vinyl, -CH=CH₂) substituent at the 1-position of the cyclohexane ring. The ethenyl group introduces unsaturation, influencing its chemical behavior, such as participation in polymerization or addition reactions.

Properties

CAS No. |

125138-00-3 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

(1-ethenylcyclohexyl)methanol |

InChI |

InChI=1S/C9H16O/c1-2-9(8-10)6-4-3-5-7-9/h2,10H,1,3-8H2 |

InChI Key |

HITXJOWEZMDKGJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1(CCCCC1)CO |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Benzyl Alcohol Derivatives

The hydrogenation of substituted benzyl alcohols represents a direct pathway to cyclohexanemethanol derivatives. In one protocol, benzyl alcohol analogs bearing ethenyl groups undergo high-pressure hydrogenation (20 bar H₂) at 100°C using an HRO/Na-β catalyst. This method achieves quantitative conversion (100% yield) by saturating the aromatic ring while preserving the ethenyl substituent. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst Loading | 1.25 wt% (relative to substrate) |

| Solvent | Water |

| Reaction Time | 1 hour |

| Pressure | 20 bar H₂ |

The aqueous phase facilitates catalyst recovery via centrifugation, making this method industrially viable. However, the ethenyl group’s stability under these conditions requires careful substrate design to prevent unintended hydrogenation of the double bond.

The Grignard reaction enables the introduction of hydroxymethyl groups to cyclohexene frameworks. A representative synthesis involves reacting cyclohexenylmagnesium bromide with acrolein (propenal), followed by acidic hydrolysis:

$$

\text{Cyclohexenyl-MgBr} + \text{CH₂=CHCHO} \rightarrow \text{Cyclohexenyl-CH₂-CHOH-CH₂} \xrightarrow{\text{H⁺}} \text{1-Ethenylcyclohexanemethanol}

$$

This method, adapted from cyclohexylmethanol syntheses, employs anhydrous diethyl ether as the solvent and achieves yields of 74–80% after fractional distillation. Critical challenges include managing the reactivity of the ethenyl group during the Grignard step and minimizing oligomerization of acrolein.

Etherification-Hydrolysis Cascade

A patent-pending route for cyclohexenone long-chain alcohols provides a template for 1-ethenyl derivatives. The protocol involves:

- Etherification : Reacting 2,4,4-trimethylcyclohexyl-1,3-dione with 1,4-butanediol in toluene at reflux (110°C) using p-toluenesulfonic acid (p-TSA) as a catalyst.

- Hydrolysis : Treating the ether intermediate with saturated sodium carbonate, followed by ethyl acetate extraction and brine washing.

Reaction conditions and outcomes:

| Step | Temperature | Time | Yield |

|---|---|---|---|

| Etherification | 110°C | 6 h | 80% |

| Hydrolysis | 20–25°C | 3 h | 74% |

This method avoids column chromatography, enhancing scalability. The ethenyl group is introduced via judicious selection of diols or olefinic precursors during etherification.

Epoxide Ring-Opening Strategies

Epoxides derived from cyclohexene oxides undergo nucleophilic attack by hydroxymethylating agents. For instance, treating 1-ethenylcyclohexene oxide with formaldehyde under acidic conditions generates the diol, which is selectively reduced to the primary alcohol:

$$

\text{1-Ethenylcyclohexene oxide} + \text{HCHO} \xrightarrow{\text{H⁺}} \text{Diol intermediate} \xrightarrow{\text{LiAlH₄}} \text{1-Ethenylcyclohexanemethanol}

$$

This method, though theoretically sound, faces practical hurdles in regioselective epoxide opening and requires stringent temperature control (−10°C to 0°C).

Biocatalytic Approaches

Emergent enzymatic methods utilize alcohol dehydrogenases (ADHs) to reduce ketone precursors. For example, 1-ethenylcyclohexanone is asymmetrically reduced by ADH from Lactobacillus brevis in a NADPH-coupled system:

$$

\text{1-Ethenylcyclohexanone} \xrightarrow{\text{ADH, NADPH}} \text{(R)-1-Ethenylcyclohexanemethanol}

$$

Reported enantiomeric excess (ee) exceeds 98% under optimized conditions (pH 7.0, 30°C). While yields are modest (45–55%), this approach is invaluable for chiral synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanemethanol, 1-ethenyl-, undergoes various chemical reactions, including:

Oxidation: Converts the alcohol group to a ketone or carboxylic acid.

Reduction: Reduces the ethenyl group to an ethyl group.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Chromic acid or potassium permanganate.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products

Oxidation: Cyclohexanone or cyclohexanoic acid.

Reduction: Cyclohexanemethanol, 1-ethyl-.

Substitution: Cyclohexylmethyl chloride or bromide.

Scientific Research Applications

Cyclohexanemethanol, 1-ethenyl-, has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of fragrances, flavors, and other consumer products.

Mechanism of Action

The mechanism of action of cyclohexanemethanol, 1-ethenyl-, involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, interact with cell membranes, and influence signal transduction pathways. These interactions contribute to its biological effects, such as antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

a. 4-Ethenyl-α,α,4-trimethyl-3-(1-methylethenyl)-cyclohexanemethanol

- Structure : Features ethenyl and methylethenyl groups at positions 3 and 4, along with two methyl groups at the α-position .

- Molecular Weight : Reported as 1,686.6 (likely a typographical error; expected range ~250–300 g/mol based on formula C₁₅H₂₄O) .

- Retention Index (GC-MS) : 5.94, suggesting moderate polarity .

b. Cyclohexanemethanol, 1-ethenyl-2-hydroxy-4,6-bis(1-methylethenyl)-

- Structure : Contains hydroxyl and two methylethenyl groups, adding complexity to the cyclohexane backbone .

- Molecular Formula : C₁₅H₂₄O₂ .

- Bioactivity: Likely contributes to aromatic profiles in essential oils, as seen in similar terpenoids .

c. α-Elemol (4-ethenyl-α,α,4-trimethyl-3-(1-methylethenyl)-cyclohexanemethanol)

Physicochemical Properties

Notes:

Analytical Characterization

- GC-MS/MS: Used to confirm identity and purity (e.g., 96.07% for 4-((ethenyloxy)methyl)-cyclohexanemethanol) .

- Impurity Profiles: Isomers and byproducts (e.g., 1,4-cyclohexanedimethanol) are common in synthesized batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.